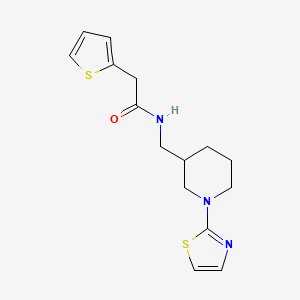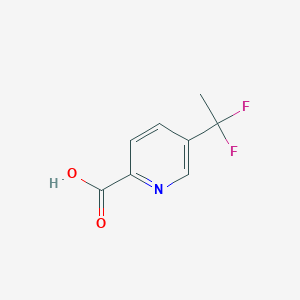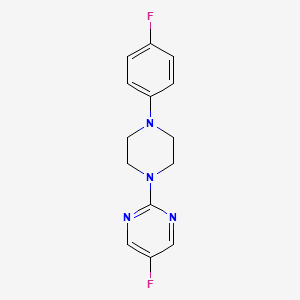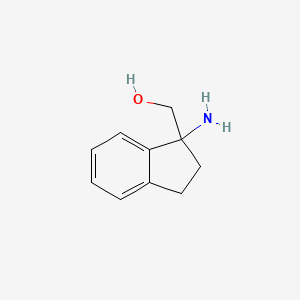![molecular formula C17H15N5O3S2 B2517361 3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223757-87-6](/img/structure/B2517361.png)
3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a pharmacophore known for its significance in medicinal chemistry due to its diverse biological activities. The structure of the compound suggests that it may have potential as a therapeutic agent, given the presence of a thienopyrimidinone core, which is often associated with antimicrobial and antifungal properties, as well as possible anticancer activity .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves a multi-step process. However, a greener approach has been reported for the synthesis of this class of compounds, which utilizes a catalytic four-component reaction. This method combines ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide to produce thieno[2,3-d]pyrimidin-4(3H)-ones with step economy and easy purification . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been studied through various techniques, including crystallography and density functional theory (DFT). For instance, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined, and its geometric bond lengths and angles were compared with DFT calculations . These studies are crucial for understanding the three-dimensional conformation of the molecules and their electronic properties, which are important for their biological activity.
Chemical Reactions Analysis
The thieno[2,3-d]pyrimidin-4(3H)-one core can undergo various chemical reactions, which allow for the introduction of different functional groups that can modulate the biological activity of the compounds. For example, the introduction of a m-methoxyphenyl group and an ethylenediamine side chain has been shown to significantly enhance antibacterial activity . Similarly, modifications to the thienopyrimidinone core, such as chlorination and condensation with different amines, have been employed to synthesize compounds with antiproliferative activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological evaluation of these compounds often includes the determination of their minimum inhibitory concentration (MIC) against various pathogens, which reflects their potency as antimicrobial agents . Additionally, the evaluation of their toxicity in vitro and in vivo is crucial for assessing their safety profile . The antiproliferative activity of these compounds against different cancer cell lines is also a key property that is often assessed through IC50 values .
科学的研究の応用
Synthesis and Fluorescence Properties
The synthesis and study of polycyclic N-heterocyclic compounds, including the thieno[3,2-d]pyrimidin derivatives, have led to the discovery of new cyclization products with potential applications in materials science, especially due to their solid-state fluorescence properties (Okuda, Ide, Uramaru, & Hirota, 2015). These compounds exhibit unique fluorescence that can be utilized in the development of fluorescent materials and sensors.
Antimicrobial and Anti-Inflammatory Studies
Another avenue of research involving thieno[3,2-d]pyrimidin derivatives focuses on their antimicrobial and anti-inflammatory potential. One study reported the one-pot synthesis of pyrimidinothiazolidinones and their evaluation for anti-inflammatory and antimicrobial activities, showing moderate to promising results (Lingappa, Sujith, Adhikari, Rai, Vijaynarayana, & Kalluraya, 2010). This indicates the compound's derivatives could have significant applications in developing new pharmaceutical agents.
Antiproliferative and Cytostatic Activities
Further investigations into thieno[3,2-d]pyrimidin derivatives have revealed their potential in cancer research, particularly concerning their antiproliferative and cytostatic activities. A study by Tichy et al. (2017) synthesized thieno-fused 7-deazapurine ribonucleosides, showing low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV (Tichy, Smoleń, Tloušt’ová, Pohl, Oždian, Hejtmánková, Líšková, Gurská, Džubák, Hajdůch, & Hocek, 2017). This research suggests that these compounds could be promising candidates for anticancer and antiviral therapies.
Chemical Synthesis and Characterization
The chemical synthesis and characterization of new thieno[3,2-d]pyrimidine derivatives incorporating various moieties have been extensively studied, indicating the versatility and adaptability of these compounds in chemical synthesis (Gomha, El-Idreesy, Mabrouk, & Sayed, 2017). These studies contribute significantly to the expansion of heterocyclic chemistry, offering new pathways for the development of therapeutically relevant molecules.
特性
IUPAC Name |
3-(2-methoxyethyl)-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c1-24-8-7-22-16(23)14-11(5-9-26-14)19-17(22)27-10-13-20-15(21-25-13)12-4-2-3-6-18-12/h2-6,9H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBAUOXXGPBSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2517278.png)



![7-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2517286.png)
![1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2517288.png)
![N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517289.png)
![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)
![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)

![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)


